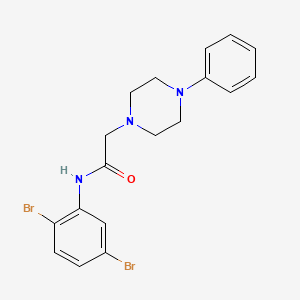![molecular formula C14H13ClO B2434283 4-[2-(4-Chlorophenyl)ethyl]phenol CAS No. 52890-71-8](/img/structure/B2434283.png)
4-[2-(4-Chlorophenyl)ethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Chlorophenyl)ethyl]phenol is an organic compound with the molecular formula C14H13ClO and a molecular weight of 232.71 g/mol . This compound is characterized by the presence of a phenol group substituted with a 4-chlorophenyl ethyl chain. It is a solid at room temperature and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Chlorophenyl)ethyl]phenol typically involves the reaction of 4-chlorophenyl ethyl bromide with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[2-(4-Chlorophenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Chlorophenyl)ethyl]phenol is utilized in several scientific research fields:
Wirkmechanismus
The mechanism of action of 4-[2-(4-Chlorophenyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, affecting their function. The chlorophenyl ethyl chain can interact with hydrophobic regions of proteins, influencing their activity . These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Vergleich Mit ähnlichen Verbindungen
4-Chlorophenol: Similar structure but lacks the ethyl chain, leading to different chemical and biological properties.
4-(2-Chloroethyl)phenol: Similar structure but with a chloroethyl group instead of a chlorophenyl ethyl group.
Uniqueness: 4-[2-(4-Chlorophenyl)ethyl]phenol is unique due to the presence of both a phenol group and a chlorophenyl ethyl chain, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
IUPAC Name |
4-[2-(4-chlorophenyl)ethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,16H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUKQSVNWUNTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2434200.png)
![{1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol](/img/structure/B2434202.png)



![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-ethoxybenzamide](/img/structure/B2434214.png)

![3-methoxy-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2434216.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2434219.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2434221.png)
![5-chloro-2-fluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2434222.png)
![{[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine](/img/structure/B2434223.png)
